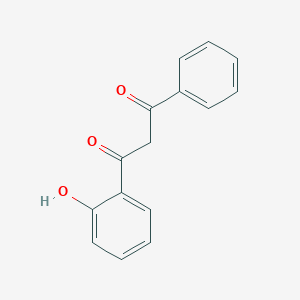

1-(2-Hidroxifenil)-3-fenilpropan-1,3-diona

Descripción general

Descripción

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione, also known as 2-hydroxy-1-phenyl-3-phenylacrylonitrile, is a key synthetic intermediate in the synthesis of various compounds, including pharmaceuticals, polymers, and dyes. The compound has been widely studied for its various applications in the chemical and pharmaceutical industries. In

Aplicaciones Científicas De Investigación

Agentes antimicrobianos

Se ha explorado el compuesto por su actividad antimicrobiana in vitro contra patógenos multirresistentes . Mostró actividad antimicrobiana dependiente de la estructura contra patógenos Gram-positivos como S. aureus, E. faecalis y C. difficile . Esto lo convierte en un andamiaje prometedor para el desarrollo de nuevos agentes antimicrobianos .

Agentes anticancerígenos

El compuesto también se ha estudiado por su posible uso en el desarrollo de agentes anticancerígenos . El estudio encontró que ciertos derivados del compuesto mostraron una actividad prometedora contra las cepas de S. aureus intermedias a la vancomicina .

Comportamiento de flotación y adsorción para la malaquita

Se estudió un nuevo colector de 1-(2-hidroxifenil) dec-2-en-1-ona oxima (HPDO), sintetizado a partir de 2-hidroxiacetofenona y octanal, por su comportamiento de flotación y adsorción para la malaquita . El estudio encontró que HPDO es un colector especial para la malaquita .

Procesamiento de mineral de cobre

El compuesto se ha utilizado en el procesamiento de minerales de óxido de cobre . Presenta un excelente rendimiento de flotación para la malaquita y satisface la selectividad contra el cuarzo y la calcita en un amplio rango de pH .

Desarrollo de sensores de fluorescencia

El compuesto se ha utilizado como el esqueleto de un sensor de fluorescencia

Mecanismo De Acción

Target of Action

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione is a chalcone . Chalcones are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. It has been isolated from the stem bark of Millettia ovalifolia and the root bark of Pongamia pinnata .

Mode of Action

The compound exists in two enolic tautomeric forms in which the hydroxyl and phenolic protons are linked to the ketonic oxygen atom via hydrogen bonds . This suggests that it may interact with its targets through hydrogen bonding, potentially altering the function of the target molecules.

Biochemical Pathways

For instance, some chalcones have been reported to inhibit the NF-kB pathway, which plays a crucial role in inflammation and cancer

Result of Action

Chalcones, in general, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects

Propiedades

IUPAC Name |

1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABFIJGAEVKMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061714 | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1469-94-9 | |

| Record name | 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1469-94-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione in organic synthesis?

A1: 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is a crucial precursor for synthesizing flavones [, , , ]. Its structure allows for various modifications, leading to a diverse library of flavone derivatives with potentially distinct biological properties.

Q2: What are the common synthetic routes for 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione?

A2: Several methods have been reported, including:

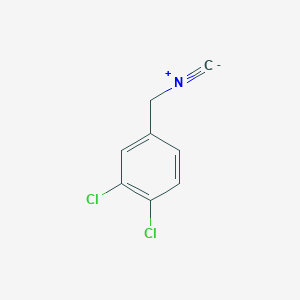

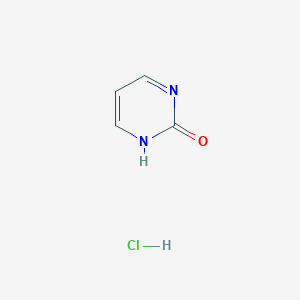

- Reaction of 2'-hydroxyacetophenones with benzoyl reagents: This method involves treating 2'-hydroxyacetophenones with benzoyl chloride, benzoyl cyanide, or 2-pyridyl benzoate to yield 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones [].

- Modified Baker-Venkataraman Transformation: This approach utilizes 2-hydroxyacetophenones and aromatic acid anhydrides in the presence of anhydrous barium hydroxide and dimethyl sulfoxide under microwave irradiation [, ].

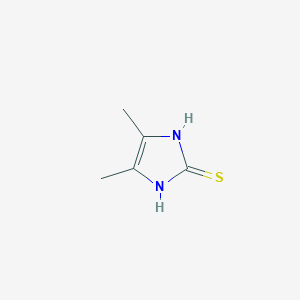

Q3: Can you elaborate on the tautomerism observed in 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione?

A3: 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones exhibit tautomerism between the enol and keto forms [, ]. The equilibrium between these forms can be influenced by factors such as solvent and substituents on the phenyl rings. For instance, while most aryl-substituted derivatives predominantly exist in the enol form in solution, 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione favors the diketone form in the solid state and enolises slowly in solution [].

Q4: How is 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione used in the synthesis of 3-halogenated flavones?

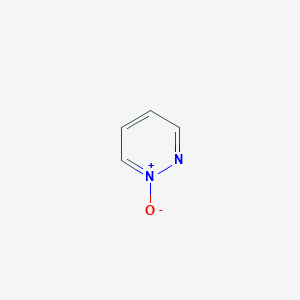

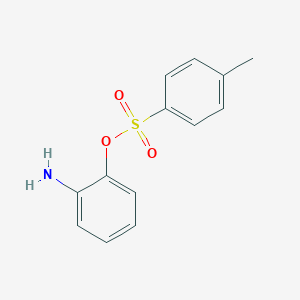

A4: 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione can be selectively halogenated at the 2-position using reagents like ammonium bromide/ammonium persulphate [] or ammonium chloride/ammonium bromide and hydrogen peroxide under phase transfer catalysis []. Subsequent cyclodehydration of these 2-halo derivatives using p-toluenesulphonic acid leads to the formation of 3-halogenated flavones [].

Q5: Beyond flavone synthesis, are there other applications of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione in synthetic chemistry?

A5: Yes, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione serves as a versatile building block for various heterocyclic compounds. For example:

- Synthesis of 1,2-benzoxaphosphinines: Reacting 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with phosphorus halides like P,P-dichlorophenylphosphine or phenyl phosphonic dichloride in the presence of a base yields novel 1,2-benzoxaphosphinine derivatives [].

- Synthesis of pyrazoles: 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione can be reacted with hydrazine derivatives to generate substituted pyrazoles [].

Q6: Has computational chemistry been employed to study 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione or its derivatives?

A6: While the provided research abstracts do not delve into computational studies specifically for this compound, computational chemistry tools like molecular modeling, QSAR studies, and docking simulations could be valuable in:

Q7: Are there any reported methods for selective alkylation of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione?

A7: Yes, research suggests that selective C-monomethylation of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones can be achieved, paving the way for the synthesis of 3-methylflavones []. The specific conditions and reagents employed for this transformation would need to be consulted in the full research paper.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.